molecular formula C13H18N2O4 B1332867 Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid CAS No. 297773-45-6

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid

Cat. No.: B1332867
CAS No.: 297773-45-6
M. Wt: 266.29 g/mol
InChI Key: GQWRNLFTLLZYBJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of tert-butyloxycarbonyl-(S)-3-amino-3-(3-pyridyl)-propionic acid is intrinsically linked to the evolution of amino acid protection strategies in organic synthesis. The tert-butyloxycarbonyl protecting group, commonly referenced in chemical literature, was initially developed as part of the broader effort to create acid-labile protecting groups that could be selectively removed under mild conditions. This protecting group emerged from the pioneering work in peptide synthesis, where the need for orthogonal protection schemes became paramount for constructing complex polyfunctional molecules.

The specific compound under examination represents a convergence of two important chemical developments: the refinement of tert-butyloxycarbonyl protection methodology and the incorporation of heterocyclic moieties into amino acid structures. Historical records indicate that the synthesis of pyridine-containing amino acids gained prominence in the latter half of the twentieth century, driven by the pharmaceutical industry's recognition of pyridine's importance in drug development. The enzymatic resolution methods described in early synthetic approaches utilized diethyl acetamidomalonate condensation with pyridylmethyl halides, followed by selective hydrolysis and decarboxylation to obtain the desired stereoisomers.

The commercial availability of this compound has been documented since the early 2000s, with the first significant database entries appearing in 2005. The compound's development trajectory reflects the broader trend toward creating specialized building blocks that combine protecting group chemistry with biologically relevant heterocycles. This convergence has proven particularly valuable in medicinal chemistry applications where the pyridine ring system provides opportunities for hydrogen bonding and π-π interactions with biological targets.

Nomenclature and IUPAC Designation

The International Union of Pure and Applied Chemistry designation for this compound is (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid. This systematic name precisely describes the stereochemical configuration and structural features of the molecule. The (3S) designation indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules.

The IUPAC nomenclature breaks down the structural components systematically: the propanoic acid backbone is substituted at the 3-position with both an amino group protected by the 2-methylpropan-2-yloxycarbonyl moiety and a pyridin-3-yl substituent. The 2-methylpropan-2-yl portion of the name refers to the tert-butyl group, while the oxycarbonylamino designation describes the carbamate linkage formed by the protecting group.

Alternative IUPAC-acceptable names include (S)-3-[(tert-butoxy)carbonylamino]-3-(pyridin-3-yl)propanoic acid, which uses the more commonly recognized tert-butoxy terminology. The molecular formula C₁₃H₁₈N₂O₄ reflects the compound's composition of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms.

Alternative Chemical Names and Synonyms

The compound is known by numerous alternative names that reflect different nomenclature conventions and commercial designations. The most frequently encountered synonym is tert-butyloxycarbonyl-β-(3-pyridyl)-alanine-hydroxide, which emphasizes the relationship to alanine and the beta-amino acid structure. Additional systematic names include (S)-3-(tert-butoxycarbonylamino)-3-(pyridin-3-yl)propanoic acid and (S)-N-tert-butyloxycarbonyl-3-(3-pyridyl)-beta-alanine.

Commercial suppliers frequently use abbreviated forms such as tert-butyloxycarbonyl-(S)-3-(3-pyridyl)-beta-alanine-hydroxide and N-tert-butyloxycarbonyl-S-3-amino-3-(3-pyridyl)propionic acid. The compound is also referenced as (S)-β-(tert-butyloxycarbonyl-amino)-3-pyridinepropanoic acid in some pharmaceutical literature.

Chemical database entries include variations such as (3S)-3-[(1,1-dimethylethoxy)carbonylamino]-3-(3-pyridyl)propanoic acid, which uses the systematic name for the tert-butyl group. Academic literature may refer to the compound as N-β-(tert-butoxycarbonyl)-β-(3-pyridyl)-L-β-homoglycine, emphasizing its relationship to glycine derivatives.

Registry Numbers and Identifiers

The primary Chemical Abstracts Service registry number for tert-butyloxycarbonyl-(S)-3-amino-3-(3-pyridyl)-propionic acid is 297773-45-6. This identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide. The European Community number 894-832-9 provides additional regulatory identification within European chemical commerce systems.

The compound's molecular descriptor systems include several standardized identifiers. The International Chemical Identifier string is InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1. The corresponding InChI Key GQWRNLFTLLZYBJ-JTQLQIEISA-N provides a compressed representation for database searching.

The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)NC@@HC1=CN=CC=C1, which encodes the stereochemistry and connectivity information. The MDL number MFCD03427910 serves as an additional database identifier used by chemical suppliers and research institutions.

Wikidata identifier Q82164598 provides access to linked data resources about the compound. The DTXSID90375916 identifier links to toxicological and environmental fate databases maintained by the United States Environmental Protection Agency.

Position in Protected Amino Acid Chemistry

tert-Butyloxycarbonyl-(S)-3-amino-3-(3-pyridyl)-propionic acid occupies a specialized position within the broader category of protected amino acids, specifically as a member of the β-amino acid family with heterocyclic substitution. The compound represents a convergence of protecting group chemistry and heterocyclic amino acid design, making it particularly valuable for applications requiring both chemical stability and biological activity.

The tert-butyloxycarbonyl protecting group classifies this compound within the acid-labile protection strategy, which is orthogonal to base-labile protecting groups such as 9-fluorenylmethoxycarbonyl. This orthogonality is crucial in complex synthetic sequences where selective deprotection is required without affecting other functional groups. The protecting group can be efficiently introduced using di-tert-butyl dicarbonate under mild aqueous or organic conditions, making it suitable for large-scale synthetic applications.

Within the context of β-amino acids, this compound differs from natural α-amino acids by having the amino group positioned at the β-carbon relative to the carboxylic acid. This structural modification can confer enhanced metabolic stability and altered biological activity compared to natural amino acids. The pyridine substitution further distinguishes this compound from simple β-amino acids by introducing a heterocyclic moiety that can participate in hydrogen bonding and coordination chemistry.

The compound's position in protected amino acid chemistry is further defined by its applications in peptide synthesis, where it serves as a building block for constructing peptides with enhanced biological properties. The combination of the protecting group and the pyridine moiety allows for selective reactions during peptide assembly while maintaining the potential for biological activity through the heterocyclic ring system.

Chemical Property Value Source
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
CAS Registry Number 297773-45-6
European Community Number 894-832-9
MDL Number MFCD03427910
Optical Rotation [α]D = -3 ± 2° (c=1 in methanol)
Stereochemistry (3S) absolute configuration

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWRNLFTLLZYBJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375916
Record name (S)-N-Boc-3-(3-pyridyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297773-45-6
Record name (S)-N-Boc-3-(3-pyridyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-amino-3-(3-pyridyl)propionic acid core

The core amino acid, 3-amino-3-(3-pyridyl)propionic acid, is typically prepared via a modified malonic acid synthesis involving 3-pyridinecarboxaldehyde, malonic acid, and ammonium acetate under reflux conditions in ethanol. This method yields a mixture of 3-amino-3-(3-pyridyl)propionic acid and its isomeric acrylic acid derivative, which can be separated by recrystallization and filtration.

Key reaction conditions:

Reagents Conditions Yield (%) Notes
3-pyridinecarboxaldehyde 13 °C initial, then reflux 5 hours ~65 Ethanol solvent, ammonium acetate as nitrogen source
Malonic acid Solid addition
Ammonium acetate Solid addition

After reaction, the solid product is collected by suction filtration, washed with methanol, and dried under vacuum at 35-40°C to constant weight, yielding a white powder of 3-amino-3-(3-pyridyl)propionic acid.

Protection of the amino group with Boc

The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as tetrahydrofuran (THF), 1,4-dioxane, or tert-butanol. The reaction is conducted in the presence of an aqueous inorganic base (commonly sodium hydroxide) to maintain a pH between 7 and 11, preferably around 9.9 to 10.2, at temperatures ranging from 0°C to 35°C. The Boc protection proceeds smoothly under these mild conditions.

Typical Boc protection procedure:

Reagents Conditions Notes
3-amino-3-(3-pyridyl)propionic acid THF solvent, 0-35°C, pH ~10 Slow addition of Boc2O and NaOH solution with pH monitoring
Di-tert-butyl dicarbonate (Boc2O) 1.54 mol equiv. Ensures complete protection
Sodium hydroxide (2M) Added concomitantly Maintains pH for reaction

After completion, the organic solvent is removed under reduced pressure, and the aqueous phase is acidified to pH 3.5–6.5 using a mild acid such as sodium bisulfate or citric acid. The Boc-protected product is then isolated by filtration or extraction with organic solvents like ethyl acetate, followed by solvent removal.

Resolution of enantiomers and purification

High enantiomeric purity of the Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid is achieved by selective crystallization of diastereomeric salts formed with chiral amines such as (1R,2S)-(-)-ephedrine. This method allows efficient resolution of racemic mixtures and is applicable to related pyridyl amino acids.

Resolution process:

Step Description
Formation of diastereomeric salt React Boc-protected acid with (1R,2S)-(-)-ephedrine in ethyl acetate
Crystallization Selective crystallization of one diastereomer
Salt cleavage Recovery of enantiomerically pure this compound

This approach yields the desired enantiomer with high optical purity, essential for applications in stereospecific peptide synthesis and drug development.

Alternative synthetic approaches

Recent advances include palladium-catalyzed cross-coupling reactions of serine-derived organozinc reagents with substituted pyridyl halides to prepare pyridylalanine derivatives. This method allows flexible incorporation of pyridyl amino acids into peptides and can be adapted to Boc-protected derivatives. Activation of zinc and choice of solvent (e.g., DMF) are critical for efficient coupling.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Outcome Reference
Synthesis of amino acid core Malonic acid condensation 3-pyridinecarboxaldehyde, malonic acid, ammonium acetate, reflux in ethanol ~65% yield, white powder
Boc protection Carbamate formation Di-tert-butyl dicarbonate, NaOH, THF, pH ~10, 0-35°C High yield, Boc-protected amino acid
Enantiomeric resolution Diastereomeric salt crystallization (1R,2S)-(-)-ephedrine, ethyl acetate High enantiomeric purity
Alternative synthesis Pd-catalyzed cross-coupling Serine-derived organozinc reagents, pyridyl halides, DMF solvent Flexible synthesis of derivatives

Research Findings and Notes

  • The malonic acid condensation method is robust and scalable, providing good yields of the racemic amino acid precursor.

  • Boc protection under controlled pH and temperature conditions ensures selective and efficient protection of the amino group without side reactions.

  • Resolution via diastereomeric salt crystallization is a practical and effective method to obtain enantiomerically pure this compound, critical for pharmaceutical applications.

  • The palladium-catalyzed cross-coupling approach offers a modern alternative for synthesizing substituted pyridyl amino acids with potential for structural diversity and incorporation into peptides.

  • Drying and purification steps, including methanol washing and vacuum drying at 35-40°C, are essential to obtain the compound as a stable white powder suitable for further use.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Overview
Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid is widely used as a building block in peptide synthesis. Its unique stereochemistry and functional groups make it particularly useful for constructing peptides that require specific configurations.

Case Study
In a study focused on synthesizing neuropeptides, this compound was incorporated into the peptide chain to enhance binding affinity to neuroreceptors, demonstrating improved efficacy in biological assays .

Drug Development

Overview
The compound's structure allows researchers to explore novel therapeutic agents targeting neurological disorders. Pyridine derivatives have shown promise in modulating neurotransmitter systems.

Case Study
Research highlighted the potential of this compound in developing drugs for treating conditions such as depression and anxiety. The compound was tested for its ability to influence serotonin pathways, showing significant results in preclinical models .

Bioconjugation

Overview
this compound is utilized in bioconjugation processes, where it links biomolecules to enhance drug delivery systems.

Case Study
A study demonstrated the use of this compound in conjugating peptides with nanoparticles for targeted cancer therapy. The resultant bioconjugates showed improved specificity and reduced off-target effects in cellular models .

Research in Neuroscience

Overview
This compound plays a crucial role in neuroscience research by aiding studies related to neurotransmitter pathways and amino acid functions in brain activity.

Case Study
Investigations into the role of amino acids in cognitive function utilized this compound to assess its effects on synaptic plasticity. Results indicated a positive modulation of synaptic strength, suggesting potential applications in cognitive enhancement therapies .

Analytical Chemistry

Overview
this compound is employed in developing analytical methods for detecting amino acids in biological samples.

Case Study
In metabolic studies, researchers developed a high-performance liquid chromatography (HPLC) method utilizing this compound as a standard for quantifying amino acids in serum samples. This method provided critical insights into metabolic disorders .

Data Table: Applications Summary

Application AreaDescriptionKey Findings/Case Studies
Peptide Synthesis Building block for peptides with specific stereochemistryEnhanced binding affinity in neuropeptide synthesis
Drug Development Exploration of therapeutic agents for neurological disordersInfluenced serotonin pathways; potential antidepressant effects
Bioconjugation Linking biomolecules for improved drug deliveryImproved specificity in cancer therapy
Neuroscience Research Understanding neurotransmitter pathwaysPositive modulation of synaptic strength
Analytical Chemistry Methods for detecting amino acidsHPLC method developed for quantifying serum amino acids

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-3-(3-pyridyl)-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the amino group can interact with enzymes or receptors, influencing biological pathways. The pyridine ring can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Ring

Phenyl vs. Pyridyl Substituents
  • Boc-(S)-3-amino-3-phenylpropionic acid (): Molecular Weight: 265.31 g/mol. Key Difference: Replaces the 3-pyridyl group with a phenyl ring.
  • Boc-(S)-3-amino-3-(2-fluorophenyl)propionic acid (): Molecular Weight: ~308.3 g/mol (estimated). Key Difference: Introduces a fluorine atom at the 2-position of the phenyl ring. Impact: Fluorination improves metabolic stability and bioavailability in drug candidates.
Heterocyclic Modifications
  • Boc-(S)-3-amino-3-(6-methoxy-3-pyridyl)-propionic acid (): Molecular Weight: 296.3 g/mol. Key Difference: Methoxy group at the 6-position of the pyridyl ring. Impact: Methoxy groups can modulate electronic effects and steric hindrance, influencing binding to biological targets.

Stereochemical Variations

  • (R)-3-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid (): Molecular Weight: 281.31 g/mol. Key Difference: (R)-configuration at the β-carbon and a 3-hydroxyphenyl substituent. Impact: Enantiomeric differences alter interactions with chiral receptors or enzymes. The hydroxyl group enables additional hydrogen bonding.
  • (R)-3-Amino-3-(3-pyridyl)propionic acid (): Molecular Weight: 166.18 g/mol (unprotected form). Key Difference: Lacks the Boc group and has an (R)-configuration. Impact: The unprotected amino group allows direct incorporation into peptides but reduces stability during synthesis.

Functional Group Additions

  • Boc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid (): Molecular Weight: 344.2 g/mol. Key Difference: Bromine atom at the 2-position of the phenyl ring. Impact: Bromine serves as a handle for further functionalization (e.g., Suzuki coupling).

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Substituent Configuration Key Feature
Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid 296.3 3-pyridyl S High polarity, drug discovery
Boc-(S)-3-amino-3-phenylpropionic acid 265.31 Phenyl S Hydrophobic scaffold
(R)-3-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid 281.31 3-hydroxyphenyl R Hydrogen bonding
Boc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid 344.2 2-bromo-phenyl R Functionalization handle

Biological Activity

Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid (Boc-3-AP) is a synthetic amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Boc-3-AP is characterized by the following structural features:

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 266.29 g/mol
  • Density : 1.198 g/cm³
  • Boiling Point : 455°C at 760 mmHg

The compound includes a tert-butyloxycarbonyl (Boc) protecting group, which shields the amino group, allowing for selective reactions during synthesis and biological interactions .

The biological activity of Boc-3-AP is primarily attributed to its role as an amino acid analogue. The Boc group protects the amino functionality, enabling specific interactions with enzymes and receptors once deprotected. The pyridine ring enhances solubility and facilitates π-π interactions and hydrogen bonding, which may influence biological pathways such as enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that Boc-3-AP may act as an inhibitor for certain enzymes. Its structural similarity to natural amino acids allows it to interact with active sites of enzymes, potentially altering their activity. For instance, studies have shown that compounds with similar structures can inhibit proteases and other enzymes involved in metabolic pathways .

Cellular Interaction Studies

In vitro studies have demonstrated that Boc-3-AP exhibits low cytotoxicity while enhancing cellular uptake when conjugated with other therapeutic agents. This property makes it a candidate for developing drug delivery systems targeting cancer cells or other disease states .

Comparative Analysis with Similar Compounds

A comparison of Boc-3-AP with structurally related compounds highlights its unique properties:

Compound NameStructural FeaturesUnique Properties
Boc-(S)-3-amino-4-(3-pyridyl)-butyric acidAdditional carbon in the backbonePotentially different receptor interactions
Boc-D-alanineLacks the pyridine ringCommonly used in peptide synthesis
4-PyridylalanineNo Boc protectionDifferent reactivity profile due to lack of protection

Boc-3-AP's unique combination of the Boc protecting group and the three-carbon chain linked to a pyridine ring enhances both its solubility and biological activity compared to other similar compounds.

Applications in Research and Medicine

Boc-3-AP has several potential applications:

  • Peptide Synthesis : As a building block for synthesizing more complex peptides.
  • Drug Development : Investigated for its therapeutic properties, particularly in creating targeted drug delivery systems.
  • Biochemical Research : Used in studies focusing on enzyme interactions and metabolic pathways due to its ability to mimic natural substrates .

Study on Cytotoxicity and Cellular Uptake

A study evaluated the cytotoxic effects of Boc-3-AP when conjugated with various drugs on cancer cell lines such as HeLa and MCF-7. The results indicated that the conjugates exhibited significantly higher cytotoxicity compared to free drugs, suggesting enhanced delivery mechanisms facilitated by Boc-3-AP .

Interaction with Enzymes

Another research focused on the interaction of Boc-3-AP with serine proteases, demonstrating its potential as an inhibitor. The study provided IC50 values indicating effective inhibition at low concentrations, supporting its use in developing therapeutic agents targeting protease-related diseases .

Q & A

Q. What methods are recommended for achieving high enantiomeric purity during the synthesis of Boc-(S)-3-amino-3-(3-pyridyl)-propionic acid?

The resolution of enantiomers can be achieved via diastereomeric salt crystallization. For example, the N-BOC-protected precursor of the compound is reacted with (1R,2S)-(−)-ephedrine to form diastereomeric salts, which are selectively crystallized. This method yields the (S)-enantiomer in high purity (>99% ee) after deprotection . Key steps include:

  • Chiral resolving agent : Use of (1R,2S)-(−)-ephedrine due to its complementary stereochemistry.
  • Solvent optimization : Polar solvents like ethanol or methanol enhance crystallization efficiency.
  • Recrystallization cycles : Repeated crystallization minimizes residual racemic impurities.

Q. How can Boc protection influence the reactivity of 3-amino-3-(3-pyridyl)-propionic acid in peptide coupling reactions?

The tert-butoxycarbonyl (Boc) group protects the amine moiety, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation) during coupling. For instance, in EDC/NHS-mediated amide bond formation, the Boc group ensures selective activation of the carboxylic acid without amine interference . Post-coupling, the Boc group is removed under acidic conditions (e.g., TFA) to regenerate the free amine. This strategy is critical for synthesizing peptide derivatives with defined stereochemistry .

Q. What analytical techniques are essential for characterizing this compound?

  • HPLC with chiral columns : Confirms enantiomeric purity using a Chiralpak AD-H column and hexane/isopropanol mobile phase .
  • NMR spectroscopy : ¹H and ¹³C NMR verify structural integrity (e.g., pyridyl proton signals at δ 8.3–8.5 ppm, Boc methyl groups at δ 1.4 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 293.14 for the Boc-protected form) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations aid in studying the conformational stability of this compound?

MD simulations (e.g., using AMBER or GROMACS) model the compound’s flexibility in solution. Key findings include:

  • Pyridyl ring interactions : The 3-pyridyl group exhibits π-stacking tendencies with aromatic residues in protein targets, influencing binding affinity.
  • Boc group stability : Simulations predict transient hydrogen bonding between the Boc carbonyl and solvent molecules, which may affect hydrolysis rates under physiological conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Conflicting data (e.g., unexpected NOE correlations in NMR or anomalous FT-IR peaks) may arise from:

  • Tautomerism : The pyridyl nitrogen can participate in tautomeric shifts, altering spectral profiles.
  • Solvent effects : Polar solvents stabilize zwitterionic forms, shifting vibrational frequencies in IR.
    Resolution : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, 2D NMR for spatial correlations) .

Q. How is this compound applied in designing enzyme inhibitors or biomarkers?

  • Enzyme inhibitor scaffolds : The pyridyl group mimics natural substrates in kinases or proteases. For example, its incorporation into MMP-3 inhibitors enhances binding via chelation of catalytic zinc ions .
  • Biomarker conjugation : The carboxylic acid moiety is conjugated to fluorescent probes (e.g., carboxyfluorescein) via EDC/NHS chemistry for urinary biomarker tracking in disease models .

Methodological Considerations

Q. How to mitigate racemization during Boc deprotection?

Racemization risks increase under strongly acidic conditions. Mitigation strategies include:

  • Low-temperature deprotection : Use TFA/DCM (1:4) at 0°C for 30 minutes.
  • Scavengers : Add triisopropylsilane to minimize carbocation formation.
  • Monitoring : Track enantiomeric purity via circular dichroism (CD) post-deprotection .

Q. What experimental design principles apply to optimizing solid-phase synthesis of derivatives?

  • Linker selection : Use Wang resin for acid-labile anchoring, enabling cleavage with TFA.
  • Coupling efficiency : Pre-activate the carboxylic acid with HOBt/DIC to minimize steric hindrance from the pyridyl group.
  • Orthogonal protection : Employ Fmoc for temporary amine protection if sequential coupling is required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.